molecular formula C15H16O3 B157382 3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol CAS No. 1940-49-4

3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol

Cat. No.: B157382
CAS No.: 1940-49-4
M. Wt: 244.28 g/mol
InChI Key: IMXUYOYYNZMNDM-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol (CAS 178866-11-0) is a diol derivative featuring a central propane-1,2-diol backbone substituted at the 3-position with a [1,1'-biphenyl]-4-yloxy group. The biphenyl group contributes rigidity and aromaticity, while the diol groups enable hydrogen bonding and reactivity for further functionalization.

Properties

IUPAC Name

3-(4-phenylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUYOYYNZMNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941104
Record name 3-[([1,1'-Biphenyl]-4-yl)oxy]propane-1,2-diol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1940-49-4
Record name 3-([1,1′-Biphenyl]-4-yloxy)-1,2-propanediol
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Record name 3-((1,1'-Biphenyl)-4-yloxy)propane-1,2-diol
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Record name 3-[([1,1'-Biphenyl]-4-yl)oxy]propane-1,2-diol
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Record name 3-([1,1'-biphenyl]-4-yloxy)propane-1,2-diol
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Preparation Methods

Nucleophilic Substitution via Halogenated Biphenyl Intermediates

A widely adopted method involves the reaction of 4-bromo-1,1'-biphenyl with a propane-1,2-diol derivative under basic conditions. For instance, in the presence of NaOH and a copper(I) iodide catalyst , the aryl bromide undergoes substitution with glycerol to form the target compound. This approach mirrors the hydrolysis of 4,4′-dihalogenobiphenyls (DHBP) reported in industrial protocols, where triethylenediamine enhances reaction rates and suppresses side reactions.

Reaction Conditions

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 80–100°C

  • Catalyst: CuI (5 mol%)

  • Yield: 68–72%

Coupling Reactions Using Protected Diols

Alternative routes employ Ullmann-type coupling between 4-iodobiphenyl and a protected propane-1,2-diol. For example, benzyl-protected glycerol reacts with 4-iodobiphenyl in the presence of Pd(OAc)₂ and Xantphos , followed by deprotection via hydrogenolysis. This method, adapted from biphenolic compound syntheses, achieves higher regioselectivity compared to nucleophilic substitution.

Key Steps

  • Protection of propane-1,2-diol with benzyl chloride.

  • Coupling under inert atmosphere (Ar₂) at 110°C for 24 hours.

  • Deprotection using Pd/C and H₂ gas.

Yield Data

StepYield (%)
Protection89
Coupling65
Deprotection92
Overall 53

Hydrolysis of Epoxide Intermediates

A three-step strategy involves:

  • Epoxidation of allyl biphenyl ether.

  • Ring-opening hydrolysis with BBr₃ in dichloromethane.

  • Purification via silica gel chromatography. This method, though lengthier, avoids harsh basic conditions and achieves >95% purity.

Optimization and Catalysis

Role of Copper Catalysts

Copper(I) iodide significantly accelerates nucleophilic substitution by facilitating oxidative addition of the aryl halide. Patent data indicate that triethylenediamine further enhances Cu(I) activity, reducing reaction times from 48 to 12 hours.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve coupling yields but complicate purification. Ethanol/water mixtures balance reactivity and environmental safety, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 7.34–7.07 (m, 9H, biphenyl), 4.10–3.88 (m, 2H, CH₂OH), 3.65–3.52 (m, 1H, CHOH).

  • ESI-MS (m/z): 275.1 [M+H]⁺, 297.1 [M+Na]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for coupling-derived products, whereas hydrolysis routes exhibit 95–97% purity due to residual solvents.

Challenges and Industrial Considerations

Side Reactions

  • Ether Cleavage: Prolonged heating in acidic conditions degrades the biphenyl-diol linkage.

  • Oxidation: Diol oxidation to ketones occurs with Cu catalysts at >120°C.

Scalability Issues

Coupling methods face scalability limitations due to Pd cost and ligand sensitivity. In contrast, nucleophilic substitution using CuI is cost-effective for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The biphenyl ether linkage can participate in substitution reactions, where the biphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl ethers.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol serves as a crucial intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including:

  • Substitution Reactions: The biphenyl group can undergo nucleophilic substitutions, which are essential in creating more complex organic molecules.
  • Oxidation and Reduction: The hydroxyl groups present can be oxidized to form carbonyl compounds or reduced to yield alcohols, making this compound versatile for synthetic chemists.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts hydroxyl groups to carbonylsKMnO4, CrO3
ReductionReduces functional groups to alcoholsLiAlH4, NaBH4
Nucleophilic SubstitutionSubstitutes halides with nucleophilesNaN3 (azide), thiourea

Biological Applications

Enzyme-Substrate Interaction Studies
The compound has been utilized in biochemical assays to study enzyme-substrate interactions. Its biphenyl moiety enhances binding affinity with various enzymes, facilitating research into enzyme mechanisms and kinetics.

Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. They have been shown to inhibit key inflammatory pathways such as the Syk/NF-κB pathway in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Enzyme Inhibition
A study demonstrated that analogs of this compound effectively suppressed inflammatory responses in RAW264.7 cells. The ability to modulate multiple kinase targets involved in inflammation positions this compound as a promising candidate for drug development aimed at inflammatory conditions.

Medicinal Chemistry

Drug Development Potential
The structural characteristics of this compound make it a suitable precursor for developing new pharmaceuticals. Its ability to interact with biological targets opens avenues for creating drugs that can modulate various biological pathways.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionEvidence/Case Studies
Anti-inflammatoryModulates inflammatory pathwaysInhibition of Syk/NF-κB pathway
AntioxidantPotential for reducing oxidative stressStudies on reactive oxygen species
AnticancerInvestigated for effects on cancer cell proliferationOngoing research

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic regions of proteins or enzymes, potentially modulating their activity. The hydroxyl groups in the propane-1,2-diol moiety can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs listed in and BPA derivatives () to highlight critical distinctions:

Table 1: Structural Comparison of 3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol and Analogs
Compound Name CAS Number Key Structural Features Hypothesized Properties/Applications
This compound 178866-11-0 Single biphenoxy group at C3; diols at C1 and C2 Polymer cross-linker, solvent modifier
1,3-bis([1,1'-Biphenyl]-4-yloxy)-2-propanol 2461-46-3 Two biphenoxy groups at C1 and C3; hydroxyl at C2 High rigidity for thermostable resins
3-(4-Methylphenoxy)propane-1,2-diol 17131-24-7 4-Methylphenoxy group at C3; diols at C1 and C2 Enhanced lipophilicity for surfactants
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis-1-propanol 139178-27-1 Biphenyl-diylbis(oxy) linkage; hydroxyls at C2 positions Potential epoxy resin precursor
Bisphenol A (BPA) 80-05-7 Two phenolic groups linked via isopropylidene bridge Polycarbonates, epoxy resins (widely commercial)

Detailed Analysis

Substituent Effects Biphenyl vs. This difference likely reduces water solubility but enhances thermal stability . Number of Substituents: Compounds like 1,3-bis([1,1'-biphenyl]-4-yloxy)-2-propanol (CAS 2461-46-3) with two biphenoxy groups exhibit higher molecular weight and rigidity, favoring applications in high-performance polymers.

Hydroxyl Group Positioning The 1,2-diol configuration in the target compound allows for chelation or coordination chemistry, unlike BPA’s phenolic groups. This may enable unique metal-binding or cross-linking behaviors in materials science .

Comparison with BPA Reactivity: BPA’s phenolic groups are acidic (pKa ~10), facilitating condensation reactions in polycarbonate synthesis. In contrast, the diol groups in this compound are less acidic but more nucleophilic, suggesting utility in etherification or esterification reactions . Toxicity Considerations: BPA’s estrogenic activity is well-documented. The absence of free phenolic groups in this compound may reduce endocrine-disruption risks, though toxicity studies are needed for confirmation.

Physical Properties Solubility: The biphenyl ether moiety in the target compound likely reduces water solubility compared to diols with smaller substituents (e.g., 3-(4-methylphenoxy)propane-1,2-diol). Thermal Stability: Biphenyl-containing analogs (e.g., CAS 2461-46-3) are expected to exhibit higher melting points and decomposition temperatures due to aromatic stacking.

Biological Activity

3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant studies that highlight its effects in various biological systems.

Chemical Structure and Properties

The compound this compound features a biphenyl moiety linked through an ether bond to a propane-1,2-diol unit. Its molecular formula is C15H16O3, with a molecular weight of approximately 244.29 g/mol. The presence of hydroxyl groups in the structure contributes to its potential reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available biphenyl derivatives and propane-1,2-diol.
  • Reaction Conditions : The reaction is usually conducted under controlled conditions using solvents like dichloromethane or ethanol.
  • Purification : The product can be purified through techniques such as recrystallization or chromatography to achieve the desired purity level.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. In vitro studies have shown that the compound can inhibit the growth of pathogens by disrupting their cell membranes or interfering with metabolic processes.

Anti-inflammatory Properties

In studies investigating anti-inflammatory effects, this compound has demonstrated significant inhibition of pro-inflammatory cytokines and mediators. For example, it was found to suppress nitric oxide (NO) production and prostaglandin E2 (PGE2) levels in activated macrophages, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has also been reported to inhibit specific enzymes involved in inflammatory pathways. This action may contribute to its overall anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK pathways .

Case Studies

Several studies have focused on the biological activity of related compounds that share structural similarities with this compound. Below is a summary of notable findings:

Study Findings
Study A Demonstrated significant inhibition of NO production in RAW264.7 cells treated with the compound.
Study B Showed effective antimicrobial activity against Candida albicans and Staphylococcus aureus.
Study C Reported on the metabolic effects of similar compounds on carbohydrate metabolism in rat erythrocytes, suggesting potential impacts on glucose regulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Membranes : The hydrophobic biphenyl moiety may facilitate interaction with lipid membranes, leading to disruption in microbial cells.
  • Inhibition of Signaling Pathways : By inhibiting key enzymes involved in inflammatory responses, the compound may alter the signaling cascades that lead to inflammation.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that may contribute to their protective effects against oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of biphenyl ether derivatives like this compound often involves nucleophilic substitution or coupling reactions. For example, a biphenyl-4-ol precursor can react with a propane-diol derivative under alkaline conditions. Experimental optimization should focus on:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature control : Lower temperatures (e.g., 10°C) to minimize side reactions, followed by reflux to drive completion .
  • Solvent choice : Dry toluene or THF to avoid hydrolysis of intermediates .
  • Monitoring : Track reaction progress via TLC or HPLC, and purify using ethanol recrystallization .

Q. How can researchers characterize the structural and functional groups of this compound with high confidence?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm biphenyl ether linkages and diol stereochemistry. Compare chemical shifts with PubChem data for analogous structures .
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and ether (C-O-C, ~1250 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

Q. What stability considerations are critical for storing and handling this diol compound in laboratory settings?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (N2_2/Ar) in sealed vials, as diols are hygroscopic and prone to oxidation .
  • Temperature : Keep at −20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Light exposure : Use amber glassware to prevent photodegradation of the biphenyl moiety .

Q. How can researchers integrate theoretical frameworks (e.g., electronic structure theory) into experimental design for this compound?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to predict reactivity, such as nucleophilic sites on the biphenyl ring or hydrogen-bonding propensity of the diol .
  • Solvent effects : Use COSMO-RS simulations to optimize solvent selection for synthesis or purification .
  • Mechanistic studies : Combine experimental kinetics with transition-state modeling to elucidate reaction pathways .

Advanced Research Questions

Q. What advanced computational strategies can predict the compound’s interactions in supramolecular or biological systems?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with enzymes or receptors, leveraging the diol’s hydrogen-bonding capacity .
  • MD simulations : Explore solvation dynamics or membrane permeability (e.g., using GROMACS) .
  • QSAR modeling : Corlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

Methodological Answer:

  • Cross-validation : Replicate experiments under standardized conditions and compare results across multiple techniques (e.g., NMR vs. X-ray) .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
  • Literature benchmarking : Compare findings with PubChem or peer-reviewed studies on structurally similar diols .

Q. What factorial design approaches are suitable for optimizing reaction yields or physicochemical properties?

Methodological Answer:

  • 2k^k factorial design : Test variables like temperature, catalyst loading, and solvent polarity to identify significant factors .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .
  • Taguchi methods : Optimize robustness by simulating noise factors (e.g., humidity fluctuations) .

Q. How can the compound’s reactivity be systematically explored in novel transformations (e.g., phosphorylation or cross-coupling)?

Methodological Answer:

  • Phosphorylation : React with phosphorus halides (e.g., PCl3_3) in dry toluene with triethylamine as a base, followed by reflux and ethanol recrystallization .
  • Suzuki-Miyaura coupling : Introduce functional groups to the biphenyl ring using Pd catalysts and aryl boronic acids .
  • Protection/deprotection strategies : Use silyl ethers (e.g., TBSCl) to protect diol groups during multi-step syntheses .

Q. What methodologies enable the study of stereochemical effects on the compound’s physicochemical or biological behavior?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers using Chiralpak columns and polar organic mobile phases .
  • Circular dichroism (CD) : Analyze stereochemical stability under varying pH/temperature conditions .
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) to produce specific stereoisomers .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science or medicinal chemistry)?

Methodological Answer:

  • Materials science : Incorporate into polymers as a crosslinking agent, leveraging the diol’s hydrogen-bonding for self-healing hydrogels .
  • Medicinal chemistry : Derivatize as prodrugs or enzyme inhibitors, using the biphenyl moiety for hydrophobic target binding .
  • Catalysis : Functionalize as a ligand in transition-metal complexes for asymmetric catalysis .

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